molecular formula C7H10BF4N B1253317 1-Ethylpyridinium tetrafluoroborate CAS No. 350-48-1

1-Ethylpyridinium tetrafluoroborate

Cat. No.: B1253317
CAS No.: 350-48-1
M. Wt: 194.97 g/mol
InChI Key: JAKIITPDQKZZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C7H10BF4N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various chemical processes and applications .

Mechanism of Action

Target of Action

1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid It’s known that ionic liquids can interact with a wide range of organic and inorganic compounds .

Mode of Action

EPyBF4 has been used as a reaction medium in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile with 4-nitrobenzaldehyde to yield MBH adducts . It has also been used as a solvent in the Diels-Alder reactions of isoprene with dienophiles . These reactions suggest that EPyBF4 can facilitate chemical reactions by acting as a solvent or reaction medium.

Biochemical Pathways

It’s known that epybf4 can be used in solute-solvent interaction studies using vitamins like nicotinic acid and ascorbic acid . This suggests that EPyBF4 may interact with these biochemical pathways.

Result of Action

Its use in chemical reactions suggests that it can facilitate the formation of new compounds .

Action Environment

The action of EPyBF4 can be influenced by environmental factors. For instance, the anion (tetrafluoroborate) in EPyBF4 decomposes slowly in the presence of water . This suggests that the action, efficacy, and stability of EPyBF4 can be affected by the presence of water and possibly other environmental factors.

Biochemical Analysis

Biochemical Properties

1-Ethylpyridinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reaction medium in the Morita-Baylis-Hillman reactions and as a solvent in Diels-Alder reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and low racemization . The nature of these interactions often involves the stabilization of transition states and the facilitation of reaction mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions . It exerts its effects at the molecular level by stabilizing transition states and facilitating reaction mechanisms. The compound’s interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of metabolites . These temporal effects are essential for understanding the compound’s long-term impact on cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not exhibit significant impact. The compound’s role as a reaction medium and solvent suggests that its dosage must be carefully controlled to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the Morita-Baylis-Hillman and Diels-Alder reactions indicates its involvement in metabolic flux and the regulation of metabolite levels . The compound’s interactions with enzymes can influence metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s localization within cells can determine its role in various biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium tetrafluoroborate can be synthesized through the reaction of pyridine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. For example, in the Morita-Baylis-Hillman reaction, the product is typically an adduct formed between acrylonitrile and 4-nitrobenzaldehyde .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpyridinium tetrafluoroborate stands out due to its high thermal stability and excellent solubility in various solvents. Unlike some similar compounds, it can be used in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-ethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKIITPDQKZZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049279
Record name 1-Ethylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-48-1
Record name 1-Ethylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpyridinium tetrafluoroborate
Reactant of Route 2
1-Ethylpyridinium tetrafluoroborate
Reactant of Route 3
1-Ethylpyridinium tetrafluoroborate
Reactant of Route 4
1-Ethylpyridinium tetrafluoroborate
Reactant of Route 5
1-Ethylpyridinium tetrafluoroborate
Reactant of Route 6
1-Ethylpyridinium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.